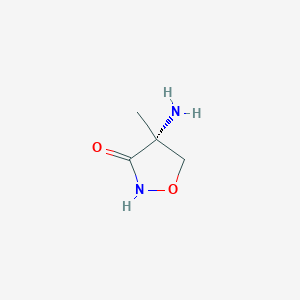

(R)-4-Amino-4-methylisoxazolidin-3-one

描述

Structure

3D Structure

属性

IUPAC Name |

(4R)-4-amino-4-methyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-4(5)2-8-6-3(4)7/h2,5H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIUJHBBESBVQB-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CONC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CONC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Chiral 4 Amino 4 Methylisoxazolidin 3 One Derivatives

Strategies for the Construction of the Isoxazolidinone Ring System

The formation of the isoxazolidinone ring is a critical step in the synthesis of these chiral compounds. Various methodologies have been developed, each with distinct advantages.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrone-Alkene Cycloadditions)

One of the most prominent and widely studied methods for constructing the isoxazolidine (B1194047) ring is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. qu.edu.saqu.edu.sa This reaction is highly valued for its ability to generate multiple stereogenic centers in a single step. qu.edu.saqu.edu.sa The cycloaddition of nitrones to alkenes is a powerful tool for creating chiral molecules. qu.edu.sa However, controlling the regioselectivity and stereoselectivity of these reactions remains a significant challenge for chemists. qu.edu.saqu.edu.sa

The regioselectivity of the nitrone-alkene cycloaddition is influenced by both steric and electronic factors. chim.it In many cases, the reaction of nitrones with electron-rich or electron-neutral alkenes leads to the formation of the 5-substituted isoxazolidine isomer. chim.it The stereochemical outcome is determined by the endo or exo approach of the nitrone to the alkene, which can result in two different diastereomers. chim.it The use of solid supports for these reactions has also been explored, though less extensively than for other 1,3-dipoles like azides. rsc.org

Ring Closure Approaches from Linear Precursors

While detailed information specifically on the synthesis of (R)-4-Amino-4-methylisoxazolidin-3-one via ring closure of linear precursors is not extensively available in the provided results, this general strategy is a fundamental approach in heterocyclic chemistry. It typically involves the synthesis of a linear molecule containing all the necessary atoms for the ring, followed by an intramolecular cyclization reaction to form the isoxazolidinone core.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient pathway to complex molecules like isoxazolidinones. nih.govnih.gov These reactions are advantageous due to their atom economy and the ability to rapidly generate molecular diversity. nih.govmdpi.com

An example is the organocatalyzed Knoevenagel-aza-Michael-cyclocondensation reaction between Meldrum's acid, hydroxylamines, and aldehydes, which provides a direct route to a variety of racemic and syn-diastereoenriched isoxazolidinones. nih.gov This process involves a key domino reaction sequence. nih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are also powerful tools for synthesizing diverse heterocyclic structures. nih.govmdpi.com

Enantioselective Synthesis of this compound and Analogues

Achieving the desired (R)-configuration at the C4 position is paramount. Enantioselective synthesis is approached through several key strategies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. wikipedia.org This strategy is widely used in asymmetric synthesis. wikipedia.orgsigmaaldrich.com

Oxazolidinones themselves are frequently used as chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) additions and Michael additions. sigmaaldrich.comresearchgate.net For the synthesis of chiral isoxazolidinones, a chiral auxiliary can be attached to one of the starting materials. For instance, a chiral nitrone derived from a natural product like (‒)-menthone has been used in 1,3-dipolar cycloadditions to achieve high regio- and diastereoselectivity. qu.edu.sa Similarly, pseudoephedrine can be used as a chiral auxiliary to direct alkylation reactions. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Evans Oxazolidinones | Aldol Additions, Michael Additions | Commercially available, reliable stereocontrol, easily removed. sigmaaldrich.comresearchgate.net |

| (‒)-Menthone | Nitrone-Alkene Cycloaddition | Derived from a natural chiral pool, provides high diastereoselectivity. qu.edu.sa |

| Pseudoephedrine | Alkylation Reactions | Directs the configuration of the product through steric hindrance. wikipedia.org |

Asymmetric Catalysis in Isoxazolidinone Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

Phase-transfer catalysis is a powerful method for the asymmetric synthesis of chiral amino acid derivatives. nih.gov Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, have been successfully used in the α-functionalization of isoxazolidin-5-ones. nih.gov This approach provides access to α,α-difunctionalized β-amino acids. nih.gov

Organocatalysis, using small organic molecules as catalysts, has also emerged as a versatile tool. researchgate.net For instance, a squaramide-based catalyst has been employed in the asymmetric synthesis of spirooxazolidines, generating two stereocenters with high enantioselectivity. rsc.org Multicomponent reactions can also be performed under asymmetric catalysis to produce chiral 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities. mdpi.com

Table 2: Asymmetric Catalysis in the Synthesis of Isoxazolidinone Analogues

| Catalyst Type | Reaction | Stereoselectivity |

| Chiral Phase-Transfer Catalysts (e.g., Cinchona alkaloid-derived) | α-allylation of isoxazolidin-5-ones | High enantioselectivity. nih.gov |

| Squaramide Organocatalyst | N,O-acetalization/aza Michael addition | Up to >99% ee. rsc.org |

| Chiral Lewis Acid | Three-component reaction of anilines, ethyl glyoxalate, and epoxides | Up to 90% ee. mdpi.com |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of often toxic and expensive metals. uniroma1.it These methods frequently employ small, chiral organic molecules to catalyze reactions with high stereocontrol. nih.gov

A prominent organocatalytic strategy involves the tandem reaction between N-protected hydroxylamines and α,β-unsaturated aldehydes. rsc.org This approach, catalyzed by chiral pyrrolidines such as protected diarylprolinols, can produce 5-hydroxyisoxazolidines with excellent yields (75–94%) and high enantiomeric excess (90–99% ee). rsc.org These intermediates can then be converted in a one-pot fashion to the corresponding 5-isoxazolidinones. rsc.org Another significant approach is the kinetic resolution (KR) of racemic N-Boc-isoxazolidinones. This method uses chiral organocatalysts, specifically double hydrogen bond donor amines, to promote enantioselective alcoholysis, effectively separating the enantiomers. sci-hub.se

Multicomponent reactions (MCRs) catalyzed by organocatalysts also provide a straightforward route to isoxazolidinone scaffolds. For instance, a Knoevenagel-aza-Michael-cyclocondensation reaction involving an aldehyde, a hydroxylamine, and Meldrum's acid can be catalyzed by a Brønsted base to form diastereo-enriched isoxazolidinones. nih.gov

| Organocatalytic Method | Catalyst Type | Key Substrates | Product Type | Reported Selectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Tandem Reaction | Protected Diarylprolinol | N-protected hydroxylamines, α,β-unsaturated aldehydes | 5-Hydroxyisoxazolidines (precursors to 5-isoxazolidinones) | 90–99% ee | rsc.org |

| Kinetic Resolution | Double Hydrogen Bond Donor Amine | Racemic N-Boc-isoxazolidinones, Alcohols | Enantioenriched N-Boc-isoxazolidinones | Excellent selectivity factors | sci-hub.se |

| Multicomponent Reaction | Brønsted Base | Aldehydes, Hydroxylamines, Meldrum's acid | syn-Diastereoenriched isoxazolidinones | High diastereoselectivity | nih.gov |

| C-N Bond Formation | N-Heterocyclic Carbene (NHC) | α,β-Unsaturated aldehydes, Nitrosobenzene | N-Phenylisoxazolidin-5-ones | Not specified | nih.gov |

Metal-Catalyzed Asymmetric Transformations

Metal-catalyzed reactions offer a complementary and highly effective pathway to chiral isoxazolidinones. These transformations often utilize a chiral ligand coordinated to a metal center to create a chiral environment that directs the stereochemical outcome of the reaction. nih.gov

One of the most important reactions for forming the isoxazolidine ring is the [3+2] cycloaddition of a nitrone with an alkene. nih.gov The use of metal catalysts, such as Ni(II) complexes, can promote these reactions with high regioselectivity and yield. nih.gov For example, the reaction between C,N-diarylnitrones and electron-deficient olefins catalyzed by Ni(II) can produce isoxazolidines with 100% regioselectivity. nih.gov

Furthermore, magnesium-mediated 1,3-dipolar cycloadditions have been shown to enhance diastereoselectivity in the reaction of nitrile oxides with chiral homoallylic alcohols. nih.gov The metal ion is believed to function as a Lewis acid, coordinating to both the dipole and dipolarophile to organize the transition state and increase stereochemical control. nih.gov Other metals, such as rhodium, have been used for electrophilic amination reactions where a rhodium alkyl nitrene, generated from an isoxazolidin-5-one, is a key intermediate. researchgate.net The field of asymmetric metallaelectrocatalysis, which combines transition-metal catalysis with electrochemistry, is also an emerging area for these transformations. frontiersin.org

| Metal Catalyst System | Reaction Type | Key Feature | Reported Selectivity | Reference |

|---|---|---|---|---|

| Ni(II) complexes | 1,3-Dipolar Cycloaddition | Catalyzes reaction of nitrones and olefins | 100% regioselectivity | nih.gov |

| Magnesium salts (e.g., Grignard reagents) | 1,3-Dipolar Cycloaddition | Lewis acid-mediated enhancement of diastereoselectivity | Increased diastereoselectivity (anti product favored) | nih.gov |

| Rhodium catalysts | Electrophilic Amination | Involves a rhodium alkyl nitrene intermediate | Not specified | researchgate.net |

| Chiral Ligand-Metal Complexes | Asymmetric [3+2] Cycloaddition | General strategy for enantioselective synthesis | High diastereoselectivity | nih.gov |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled selectivity of biological catalysts. Enzymes, operating under mild conditions, can resolve racemic mixtures or create chiral centers with exceptional precision, making them a valuable tool for producing enantiopure pharmaceuticals. frontiersin.orgsemanticscholar.org

A key chemoenzymatic strategy for accessing chiral isoxazolidinones is the kinetic resolution of racemic intermediates. Lipases are commonly used for this purpose. For instance, lipase-catalyzed kinetic resolution of precursors like 3-butyn-2-ol (B105428) provides access to chiral building blocks for isoxazole (B147169) synthesis. acs.org Similarly, racemic isoxazolidinone derivatives can be resolved through enantioselective enzymatic hydrolysis.

Another powerful approach is the use of oxidoreductases or whole-cell bioconversions for the asymmetric reduction of ketone precursors. acs.org These biocatalytic reductions can establish a chiral center that is then carried through subsequent chemical steps to form the final chiral isoxazolidinone ring. This combination of biological and chemical steps leverages the strengths of both disciplines to create efficient and highly selective synthetic routes. acs.org

Regioselective and Diastereoselective Control in Isoxazolidinone Synthesis

The construction of the isoxazolidinone ring, typically via 1,3-dipolar cycloaddition, presents significant stereochemical challenges. researchgate.net Controlling both the regioselectivity (the relative orientation of the dipole and dipolarophile) and the diastereoselectivity (the three-dimensional arrangement of substituents) is paramount for the synthesis of a specific, single isomer like this compound. nih.govnih.govresearchgate.netmdpi.com

Factors Influencing Regioselectivity

Regioselectivity in the 1,3-dipolar cycloaddition between a nitrone and an alkene determines whether a 4- or 5-substituted isoxazolidine is formed. wikipedia.org Several factors govern this outcome:

Substituent Effects : The electronic and steric properties of substituents on both the nitrone (the 1,3-dipole) and the alkene (the dipolarophile) are critical. researchgate.netrsc.org Electron-withdrawing or -donating groups can alter the frontier molecular orbital (FMO) energies (HOMO and LUMO) of the reactants, favoring one mode of addition over another. acs.org DFT calculations of global reactivity indices, such as electrophilicity and nucleophilicity, can help predict the favored regioisomeric outcome. acs.org

Kinetic vs. Thermodynamic Control : The reaction conditions can dictate whether the kinetic (faster-forming) or thermodynamic (more stable) product is dominant. nih.govresearchgate.net In some intramolecular cycloadditions, one regioisomer forms faster at lower temperatures, but can be converted to the more stable regioisomer upon heating. nih.gov

Reaction Conditions : The choice of solvent, temperature, and the presence of catalysts (like Lewis acids) can influence regioselectivity. nih.govrsc.org For instance, the regiochemical outcome of cycloadditions with carbonyl-type dipolarophiles has been shown to depend on whether the dipolarophile is cyclic or acyclic. acs.org

Diastereoselective Induction Mechanisms in Ring Formation

Once regioselectivity is established, controlling the diastereoselectivity is the next challenge. This determines the relative stereochemistry of the substituents on the newly formed ring.

Substrate Control : A common strategy is to use a chiral substrate. A chiral auxiliary attached to the dipolarophile or the nitrone can direct the approach of the other reactant from a less sterically hindered face, leading to the preferential formation of one diastereomer. rsc.org Similarly, reactions using a chiral alkene, such as a chiral homoallylic alcohol, can exhibit high diastereoselectivity. nih.gov

Chelation Control : Lewis acids, such as magnesium or zinc salts, can coordinate to heteroatoms on both the nitrone and the dipolarophile. This chelation creates a more rigid, organized transition state, which can significantly enhance diastereoselectivity by locking the reactants into a specific conformation. nih.govrsc.org

Transition State Geometry : The cycloaddition can proceed through different transition state geometries, primarily described as exo or endo. The relative energies of these transition states, influenced by steric and electronic factors, determine the diastereomeric ratio of the products. Many cycloadditions involving cyclic nitrones are found to proceed through an exo transition state. researchgate.net

Reagent Control : The use of a chiral catalyst, either a metal complex or an organocatalyst, creates a chiral environment that differentiates between the diastereomeric transition states, leading to the formation of one diastereomer in excess. nih.gov

Green Chemistry Principles in the Synthesis of Chiral Isoxazolidinones

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign manufacturing processes. nih.gov The synthesis of chiral isoxazolidinones can benefit significantly from these approaches. rsc.org

Key green chemistry strategies applicable to isoxazolidinone synthesis include:

Catalysis : The use of catalytic methods (organocatalysis, biocatalysis, and metal catalysis) is inherently green as it reduces the need for stoichiometric reagents, thereby minimizing waste. unimi.it Recoverable and recyclable catalysts, such as immobilized chiral catalysts used in continuous flow systems, further enhance the sustainability of the process. unimi.it

Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product is a core principle. Multicomponent reactions (MCRs) are excellent examples of atom-economical processes, as they combine three or more reactants in a single step to form a complex product with few or no byproducts. nih.govnih.gov

Use of Safer Solvents and Conditions : Minimizing or eliminating the use of hazardous organic solvents is crucial. This can be achieved by using greener solvents like water or ionic liquids, or by performing reactions under solvent-free conditions. nih.govresearchgate.net Biocatalytic reactions are particularly advantageous as they typically run in aqueous media under mild temperatures and pressures. semanticscholar.org

Process Intensification : Developing one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, reduces solvent use, energy consumption, and waste generation. nih.govfraunhofer.de The conversion of 5-hydroxyisoxazolidines to 5-isoxazolidinones in a one-pot protocol is an example of this principle in action. rsc.org

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally responsible. researchgate.net

Reaction Mechanisms and Transformations Involving R 4 Amino 4 Methylisoxazolidin 3 One

Mechanistic Pathways of Isoxazolidinone Ring Formation and Functionalization

The synthesis of the isoxazolidinone ring system is most commonly achieved through 1,3-dipolar cycloaddition reactions. researchgate.net This powerful synthetic strategy involves the reaction of a nitrone with a dipolarophile. For the synthesis of 4-amino-4-methylisoxazolidin-3-ones, a nitrone would react with an appropriate α,β-unsaturated carbonyl compound. The functionalization of the resulting ring can occur concurrently with its formation or in subsequent steps.

The stereochemical outcome of 1,3-dipolar cycloaddition reactions is determined by the geometry of the transition state. semanticscholar.org In the formation of substituted isoxazolidines, two primary transition states, exo and endo, are considered. chim.it The relative energies of these transition states dictate the diastereoselectivity of the reaction.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to rationalize the observed stereoselectivity. semanticscholar.org These studies analyze the various possible reaction channels and the energies of the associated transition states and intermediates. semanticscholar.org For instance, in related cycloadditions, the formation of a cis-adduct is often favored both kinetically and thermodynamically due to stabilizing interactions, such as hydrogen bonding, in the transition state. semanticscholar.org The stability of the transition state is influenced by steric interactions between the substituents on the nitrone and the dipolarophile. semanticscholar.org Generally, the exo transition state is more stable, leading to the preferential formation of trans-isomers.

Table 1: Factors Influencing Transition State Stability in Isoxazolidine (B1194047) Formation

| Factor | Description | Impact on Stereoselectivity |

|---|---|---|

| Steric Hindrance | Repulsive interactions between bulky substituents on the nitrone and dipolarophile. | Favors the less crowded exo transition state, leading to trans products. |

| Secondary Orbital Interactions | Favorable interactions between orbitals of the nitrone and the dipolarophile's substituents. | Can stabilize the endo transition state, leading to cis products. |

| Hydrogen Bonding | Intramolecular or intermolecular hydrogen bonds within the transition state structure. | Can significantly stabilize a specific transition state, controlling stereoselectivity. semanticscholar.org |

| Solvent Effects | The polarity of the solvent can influence the relative energies of the transition states. | Can alter the diastereomeric ratio of the products. |

The cycloaddition proceeds through a highly asynchronous [3+2] one-step mechanism. nih.gov The bond distances in the five-membered ring of the transition states are typically similar across different pathways. semanticscholar.org

Catalysis plays a pivotal role in controlling the enantioselectivity and diastereoselectivity of isoxazolidinone synthesis. researchgate.net Both metal-based catalysts and organocatalysts have been successfully employed to influence the reaction mechanism. nih.gov

Chiral Lewis acids, for example, can coordinate to the dipolarophile, lowering its LUMO energy and accelerating the reaction. More importantly, the chiral environment provided by the catalyst's ligands can effectively shield one face of the dipolarophile, leading to a highly enantioselective cycloaddition. researchgate.net Similarly, chiral organocatalysts, such as imidazolidinones (MacMillan catalysts) or cupreine derivatives, can activate the substrates and create a chiral environment that directs the stereochemical outcome. researchgate.netnih.gov The choice of catalyst and reaction conditions can allow for the selective formation of a desired stereoisomer by favoring a specific transition state. nih.gov

For instance, the development of catalytic enantioselective multicomponent reactions provides a straightforward and atom-economical approach to constructing chiral isoxazolidinone architectures. researchgate.net Bifunctional organocatalysts have been shown to effectively promote such transformations. researchgate.net

Ring-Opening Reactions and Derivatization of the Isoxazolidinone Core

The isoxazolidinone ring, while stable under many conditions, can be opened through various chemical transformations, providing access to a range of functionalized acyclic compounds. These reactions often proceed with high stereocontrol, making them valuable in synthetic chemistry.

The carbonyl group at the 3-position of the isoxazolidinone ring activates the ring for nucleophilic attack. Nucleophiles can attack the C3 carbonyl carbon, leading to ring opening. A more common pathway for derivatization involves the nucleophilic opening of related heterocycles like oxazolidinone-fused aziridines, which can be catalyzed by acid. nih.gov In these cases, alcohols can act as nucleophiles to yield 2-amino ether products. nih.gov

Organocopper reagents have also been shown to mediate the regio- and stereoselective ring-opening of related chiral 1,3-oxazolidin-2-one derivatives. rsc.org This reaction proceeds via an anti-SN2' mechanism to provide substituted alkene dipeptide isosteres. rsc.org While not directly demonstrated on (R)-4-Amino-4-methylisoxazolidin-3-one, similar reactivity could be anticipated.

A characteristic reaction of the isoxazolidine ring system is the cleavage of the relatively weak N-O bond. mdpi.com This transformation is a key step in the synthetic utility of isoxazolidines, as it unmasks a 1,3-amino alcohol functionality. The reductive cleavage of the N-O bond can be achieved using various reagents. nih.gov

Common methods for N-O bond cleavage include:

Catalytic Hydrogenolysis : This is one of the most common methods, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni). mdpi.combeilstein-journals.org

Reducing Metals : Metals like zinc (Zn) in the presence of an acid or samarium(II) iodide (SmI2) are effective for this transformation. nih.govmdpi.com

Metal Carbonyls : Molybdenum hexacarbonyl (Mo(CO)6) has also been utilized for N-O bond cleavage. beilstein-journals.org

The cleavage of the N-O bond in this compound would be expected to yield a derivative of a β,γ-diamino acid. The specific product would depend on the subsequent workup conditions.

Table 2: Common Reagents for N-O Bond Cleavage in Isoxazolidines

| Reagent | Conditions | Typical Products | Reference |

|---|---|---|---|

| Raney Nickel / AlCl₃ | Aqueous methanol | β-Hydroxyketones (from fused isoxazolines) | beilstein-journals.org |

| Pd/C, H₂ | Varies | γ-Amino alcohols | mdpi.com |

| Zn / H⁺ | Acidic medium | γ-Amino alcohols | mdpi.com |

| Mo(CO)₆ | Varies | γ-Amino alcohols | beilstein-journals.org |

| LiAlH₄ | Ethereal solvent | γ-Amino alcohols | nih.gov |

Functional Group Interconversions at the 4-Amino Position

The primary amino group at the C4 position of this compound is a key site for further functionalization. Standard functional group interconversions can be applied to modify this group, allowing for the synthesis of a diverse library of derivatives. solubilityofthings.com These transformations typically involve the reaction of the amine as a nucleophile.

Key interconversions include:

N-Alkylation : The amino group can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones.

N-Acylation : Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides. This is a common strategy to introduce a wide variety of substituents.

N-Sulfonylation : Treatment with sulfonyl chlorides provides sulfonamides, which are important functional groups in medicinal chemistry.

Urea and Carbamate Formation : Reaction with isocyanates or chloroformates can be used to generate urea and carbamate derivatives, respectively.

These transformations allow for the systematic modification of the molecule's properties, such as its polarity, lipophilicity, and hydrogen bonding capacity, which is crucial for applications in drug discovery and materials science. solubilityofthings.comorganic-chemistry.org

Amidation and Acylation Reactions

The primary amine of this compound readily undergoes acylation and amidation reactions with a range of acylating agents. These reactions are fundamental for the synthesis of amide derivatives, which are prevalent in medicinal chemistry and materials science.

Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), are commonly employed to facilitate the formation of the amide bond with carboxylic acids. The reaction proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by the amino group of the isoxazolidinone.

Alternatively, more reactive acylating agents like acid chlorides and anhydrides can be used, typically in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) to neutralize the acid byproduct. The choice of solvent is critical and is often an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) to ensure solubility of the reactants and to avoid side reactions.

Table 1: Representative Amidation and Acylation Reactions

| Acylating Agent | Coupling Reagent/Base | Solvent | Product |

|---|---|---|---|

| Carboxylic Acid | EDC/HOBt | DMF | N-Acyl-(R)-4-amino-4-methylisoxazolidin-3-one |

| Acid Chloride | Triethylamine | DCM | N-Acyl-(R)-4-amino-4-methylisoxazolidin-3-one |

This table presents generalized reaction conditions. Specific conditions and yields would be dependent on the specific substrates used.

Alkylation and Reductive Amination Strategies

The introduction of alkyl groups at the nitrogen atom can be achieved through direct alkylation or reductive amination strategies.

Direct N-alkylation with alkyl halides (e.g., iodides, bromides, or chlorides) is a common approach. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. Common bases include potassium carbonate or sodium hydride. A significant challenge in direct alkylation is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Reductive amination offers a more controlled method for mono-alkylation. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the primary amine with an aldehyde or a ketone. This intermediate is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is effective under mildly acidic conditions where imine formation is favored.

Table 2: Alkylation and Reductive Amination Approaches

| Reaction Type | Reagents | Reducing Agent (if applicable) | Product |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide, Base (e.g., K2CO3) | N/A | N-Alkyl-(R)-4-amino-4-methylisoxazolidin-3-one |

This table outlines general strategies. The success and selectivity of these reactions are highly substrate-dependent.

Stereochemical Integrity and Epimerization Studies during Transformations

A critical aspect of utilizing a chiral building block like this compound is the preservation of its stereochemical integrity throughout a synthetic sequence. Any loss of stereopurity through racemization or epimerization can have significant consequences for the biological activity or material properties of the final product.

Analysis of Factors Inducing Racemization or Epimerization

While the C4 stereocenter is generally stable, certain reaction conditions could potentially lead to a loss of stereochemical integrity. The primary concern would be epimerization at the C4 position.

One potential pathway for epimerization could involve the deprotonation of the proton at the C5 position, leading to the formation of an enolate-like intermediate. If the C4 position were susceptible to proton exchange under these conditions, racemization could occur. However, the presence of a quaternary carbon at C4 makes direct deprotonation at this center highly unlikely.

A more plausible, albeit still challenging, scenario for epimerization might involve ring-opening and closing mechanisms. Harsh reaction conditions, such as strongly acidic or basic environments, or elevated temperatures, could potentially facilitate such pathways. For instance, strong base could potentially induce ring-opening via cleavage of the N-O bond, followed by rotation and re-cyclization, which could lead to a mixture of stereoisomers.

Therefore, to ensure the retention of the (R)-configuration, it is crucial to:

Employ mild reaction conditions.

Avoid prolonged exposure to strong acids or bases.

Maintain moderate reaction temperatures.

Rigorously purify the products and confirm their stereochemical purity.

Table 3: Factors Potentially Affecting Stereochemical Integrity

| Factor | Potential Risk | Mitigation Strategy |

|---|---|---|

| Strong Base | Potential for ring-opening/closing leading to epimerization. | Use of milder, non-nucleophilic bases. Careful control of reaction time and temperature. |

| Strong Acid | Potential for acid-catalyzed ring cleavage. | Use of mildly acidic conditions where necessary (e.g., for imine formation in reductive amination). |

This table highlights potential risks and strategies to maintain stereochemical purity.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The inherent strain and reactivity of small ring heterocycles make them versatile intermediates for the synthesis of more complex cyclic systems. The isoxazolidin-3-one (B181425) scaffold of (R)-4-Amino-4-methylisoxazolidin-3-one provides a unique entry point for the construction of a variety of nitrogen- and oxygen-containing heterocycles.

Synthesis of β-Lactam Mimetics and Related Structures

The β-lactam ring is a cornerstone of antibiotic chemistry, but its susceptibility to enzymatic degradation has driven the development of β-lactam mimetics. These are molecules that mimic the structural and electronic features of β-lactams, and thus their biological activity, but possess modified core structures that are more resistant to hydrolysis. Chiral isoxazolidines have been explored as precursors to novel spiroisoxazolidine-β-lactams through 1,3-dipolar cycloaddition reactions. uc.pt This approach allows for the creation of complex, three-dimensional structures with multiple stereocenters. While direct examples involving this compound are not extensively documented in readily available literature, its structure suggests potential for similar transformations. The amino group could be suitably protected and the isoxazolidinone ring could, in principle, undergo ring-opening and recyclization strategies to form β-lactam-like structures. The synthesis of enantiopure 4-unsubstituted 3-amino-β-lactams has been achieved through methods like the [2+2] cycloaddition of chiral hydrazones to aminoketenes, followed by oxidative N-N bond cleavage. nih.gov

General strategies for β-lactam synthesis often involve the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine. Chiral auxiliaries are frequently employed to control the stereochemistry of the resulting β-lactam. nih.gov The chiral nature of this compound could potentially be harnessed to direct the stereochemical outcome of such cycloadditions, either by its incorporation into the ketene or imine component, or by serving as a chiral ligand for a catalytic variant of the reaction.

Development of Peptidomimetics and Constrained Amino Acid Analogues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability towards enzymatic degradation and better oral bioavailability. The incorporation of conformationally constrained amino acid analogues is a key strategy in the design of peptidomimetics. mdpi.com

Incorporation into Peptide Chains for Conformational Control

Unnatural γ-amino acids, for instance, have been shown to stabilize specific secondary structures in peptides. A bicyclic unnatural γ-amino acid, 4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid, has been demonstrated to stabilize α-turn conformations in model peptides. frontiersin.org This highlights the potential of isoxazolidine-based amino acids to act as potent turn-inducers. The incorporation of this compound, as a constrained β-amino acid analogue, could be expected to exert a significant influence on the conformational landscape of a peptide chain. The methyl group at the C4 position would further restrict the conformational freedom around the α-carbon, potentially leading to well-defined and predictable secondary structures. The use of conformationally constrained oxazolidinone analogues has been explored in the development of novel antibacterial agents, demonstrating the value of this approach in medicinal chemistry. nih.gov

Table 1: Examples of Conformationally Constrained Amino Acids and Their Effects

| Constrained Amino Acid Analogue | Effect on Peptide Conformation | Reference |

| Bicyclic Pyrrolidine-Isoxazoline γ-Amino Acid | Stabilization of α-turn conformation | frontiersin.org |

| Azabicyclo[3.1.0]hexylphenyl)oxazolidinones | Conformational constraint in antibacterial agents | nih.gov |

| Cyclic Dipeptides | Induction of conformational constraints in proteins | nih.gov |

Design of Non-Hydrolyzable Peptide Bond Replacements

A major drawback of natural peptides as therapeutic agents is their rapid degradation by proteases. This has led to the development of non-hydrolyzable peptide bond isosteres, which are chemical moieties that mimic the geometry of the amide bond but are resistant to enzymatic cleavage. While there is no direct literature evidence for the use of this compound for this purpose, its structure offers conceptual possibilities.

The isoxazolidin-3-one ring itself could be envisioned as a dipeptide isostere, replacing two amino acid residues in a peptide chain. The rigid ring would enforce a specific conformation, and the N-O bond, while cleavable under certain chemical conditions, would be stable to proteolysis. The synthesis of hydroxyethylene dipeptide isosteres, which are known protease inhibitors, has been accomplished using chiral oxazolidine (B1195125) carboxylic acids as building blocks. sigmaaldrich.com This suggests that related heterocyclic systems can serve as valuable starting materials for the construction of peptide bond mimetics.

Chiral Ligand Synthesis and Application in Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Chiral oxazolines are a well-established class of ligands that have found widespread use in a variety of metal-catalyzed reactions. researchgate.netresearchgate.net The success of these ligands stems from their modular synthesis, which allows for fine-tuning of their steric and electronic properties.

Given its chiral nature and the presence of both nitrogen and oxygen atoms capable of coordinating to a metal center, this compound represents a potential scaffold for the design of novel chiral ligands. The amino group could be functionalized to introduce additional coordinating groups, such as phosphines or other heterocycles, leading to bidentate or tridentate ligands. The rigid isoxazolidinone backbone would provide a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity.

The synthesis of chiral ligands based on other heterocyclic frameworks, such as imidazolidin-4-ones, and their successful application in asymmetric catalysis has been reported. These examples demonstrate the feasibility of using chiral heterocycles as ligand scaffolds. While specific applications of this compound in this context remain to be explored, its structural features make it a promising candidate for the development of new and effective chiral ligands for a range of asymmetric transformations.

The utilization of this compound as a chiral building block in the generation of scaffold-based libraries for academic research is not extensively documented in publicly available scientific literature. While the isoxazolidine (B1194047) core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds, specific examples of its use in creating diverse compound libraries for academic exploration are not readily found.

The concept of scaffold-based library synthesis is a cornerstone of modern drug discovery and chemical biology. It involves the creation of a collection of molecules that share a common core structure, or scaffold, but have different substituents appended to it. This allows for the systematic exploration of chemical space around a particular molecular framework to identify compounds with desired biological activities.

Chiral building blocks, such as this compound, are particularly valuable in this context. The defined stereochemistry of these building blocks allows for the synthesis of enantiomerically pure libraries, which is crucial for understanding the stereospecific interactions between small molecules and their biological targets.

Although direct examples are scarce, the structural features of this compound suggest its potential as a versatile starting material for scaffold-based synthesis. The primary amino group and the carbonyl group within the isoxazolidinone ring provide two reactive handles for chemical modification. These sites could be used to introduce a wide variety of chemical appendages, leading to the generation of a diverse library of compounds.

The academic exploration of such a library could involve screening the compounds against a range of biological targets to identify new probes for studying cellular processes or potential starting points for drug discovery programs. The rigid, heterocyclic nature of the isoxazolidinone scaffold would impart a degree of conformational constraint on the library members, which can be advantageous for achieving high-affinity binding to protein targets.

While the application of this compound in scaffold-based library synthesis for academic exploration remains an underexplored area in published research, its inherent properties as a chiral building block with multiple points for diversification make it a promising candidate for such endeavors. Future research in this area could unlock new avenues for the discovery of novel bioactive molecules.

Computational and Theoretical Studies of R 4 Amino 4 Methylisoxazolidin 3 One and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.netnih.gov Such studies on isoxazolidine (B1194047) and isoxazolidinone analogues offer valuable insights into the behavior of (R)-4-Amino-4-methylisoxazolidin-3-one.

Theoretical studies have been instrumental in predicting the most likely pathways for chemical reactions involving the isoxazolidine ring and in quantifying the associated energy barriers. For instance, computational mechanistic studies on the oxidation of N-substituted isoxazolidines to produce 3-isoxazolidinones have been performed. nih.gov These studies, employing DFT calculations, have successfully modeled the reaction mechanism and selectivity, with results that align well with experimental data. nih.gov

In a study on the RuO4-catalyzed oxidation of N-substituted isoxazolidines, DFT calculations were used to explore the endo/exo oxidation selectivity. The calculations revealed that the preference for the exo attack is correlated with the stability of the carbocation intermediate formed during the reaction. nih.gov This type of computational analysis could be applied to predict the outcomes of similar reactions involving this compound.

Furthermore, the mechanism of stereoselective synthesis of oxazolidinones through organocatalytic cascade reactions has been investigated using DFT. qu.edu.sa These calculations helped to elucidate a complex 10-step mechanism, demonstrating the crucial role of the catalyst and correctly predicting the stereoselectivity, which was in good agreement with experimental results. qu.edu.sa Such theoretical approaches are invaluable for understanding and optimizing the synthesis of complex heterocyclic compounds.

Table 1: Illustrative Data on Predicted Energy Barriers for Isoxazolidine Reactions (Analogues)

| Reaction Type | Analogue Studied | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Oxidation | N-methylisoxazolidine | DFT | Data not specified | nih.gov |

| Oxidation | N-cyclohexylisoxazolidine | DFT | Data not specified | nih.gov |

| Cascade Reaction | Sulfur ylides and nitro-olefins | DFT | Feasible low energy barrier | qu.edu.sa |

This table is illustrative and based on findings for analogous compounds due to the lack of specific data for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgrsc.orgacs.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgrsc.orgacs.org

In the context of isoxazolidine derivatives, FMO analysis can predict the regioselectivity and stereoselectivity of reactions such as 1,3-dipolar cycloadditions, which are commonly used to synthesize these rings. shd-pub.org.rsnih.gov The interaction between the HOMO of the dipolarophile and the LUMO of the nitrone (or vice versa) determines the favored reaction pathway. acs.org

For substituted heterocyclic systems, the nature and position of substituents can significantly influence the energy and distribution of the frontier orbitals. rsc.org For this compound, the amino and methyl groups at the C4 position would be expected to alter the HOMO and LUMO energies compared to the unsubstituted isoxazolidin-3-one (B181425) core, thereby influencing its reactivity in various chemical transformations. Computational studies on similar substituted systems have shown that electron-donating groups tend to raise the HOMO energy, increasing nucleophilicity. rsc.org

Molecular Modeling and Conformational Analysis

The three-dimensional shape of a molecule is critical to its biological activity and physical properties. Molecular modeling and conformational analysis are used to determine the preferred spatial arrangements of atoms in a molecule. nih.govutexas.eduslideshare.net

For five-membered rings like isoxazolidinone, conformational flexibility is a key characteristic. unibo.it These rings typically adopt non-planar "envelope" or "twist" conformations to relieve ring strain. The specific preferred conformation of this compound would be influenced by the steric and electronic effects of the substituents at the C4 position.

Computational studies on substituted cyclohexanes, a well-understood system, demonstrate that bulky substituents prefer to occupy equatorial positions to minimize steric hindrance from 1,3-diaxial interactions. libretexts.orgyoutube.comlibretexts.org By analogy, it can be inferred that the methyl and amino groups on the isoxazolidinone ring will have preferred orientations to minimize steric clashes with other parts of the ring. A detailed conformational analysis using computational methods would be necessary to determine the exact low-energy conformations and the energy barriers between them. A study on cycloserine, which shares the 4-amino-isoxazolidin-3-one core, revealed the presence of multiple stable conformers, highlighting the conformational complexity of such molecules. unibo.it

The surrounding solvent can have a significant impact on the conformational preferences of a molecule. rsc.orgnm-aist.ac.tzumn.edu Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are used to simulate these interactions. nih.gov

For a molecule like this compound, which has polar functional groups (amine and carbonyl), the solvent polarity is expected to play a crucial role in determining the most stable conformation. In polar solvents, conformations that maximize the exposure of polar groups to the solvent may be favored. Conversely, in non-polar solvents, intramolecular hydrogen bonding or conformations that minimize the exposed polar surface area might be more stable. A computational study on the conformation of dopamine (B1211576) demonstrated that the inclusion of solvent effects in the calculations was essential to correctly predict the solution-phase conformational population. umn.edu Similarly, a study on a peptide showed that its conformational profile varied significantly between different solvents like chloroform, DMSO, methanol, and water. rsc.org

In Silico Ligand-Target Interaction Prediction and Binding Site Analysis

In silico methods, such as molecular docking and virtual screening, are powerful tools in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, typically a protein. psu.eduyoutube.com These techniques are widely applied to heterocyclic compounds, including isoxazolidine derivatives, to identify potential therapeutic applications. researchgate.netbibliotekanauki.plniscpr.res.inmdpi.com

Molecular docking simulations predict the preferred orientation of a ligand within the binding site of a target protein and estimate the strength of the interaction, often expressed as a docking score or binding energy. psu.eduresearchgate.net For example, a study on novel isoxazolidine derivatives identified potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) through molecular docking. researchgate.net The study revealed that specific functional groups on the isoxazolidine derivatives formed key hydrogen bonding interactions with amino acid residues in the EGFR binding pocket. researchgate.net

In another study, isoxazolidine-1,2,3-triazole hybrids were synthesized and their binding interactions with the PI3Kα protein were investigated using molecular docking. qu.edu.sa The results identified a compound with a high binding affinity, suggesting its potential as a PI3K inhibitor. qu.edu.sa

For this compound, in silico screening against various protein targets could help to identify potential biological activities. The amino group and the carbonyl group of the isoxazolidinone ring are likely to participate in hydrogen bonding interactions with protein residues, which is a critical factor for stable binding.

Table 2: Illustrative Data from Molecular Docking Studies of Isoxazolidine Analogues

| Analogue Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |

| Isoxazolidine derivatives | EGFR (PDB: 4ZAU) | -6.57 (for compound 11a) | GLU 762, LYS 745, MET 793 | researchgate.netresearchgate.net |

| Isoxazolidine-triazole hybrids | PI3Kα (PDB ID: 3ZIM) | -10.4 (for compound 7e) | Not specified | qu.edu.sa |

| Trihalomethylated isoxazolidines | Various enzymes | Favorable docking affinity | Not specified | bibliotekanauki.pl |

This table is illustrative and based on findings for analogous compounds due to the lack of specific data for this compound.

Theoretical Docking Simulations for Structural Interactions

Theoretical docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In drug design, this is crucial for understanding how a ligand, such as an isoxazolidine derivative, might interact with a biological target, typically a protein or enzyme.

Docking simulations for isoxazolidine analogues have been employed to explore their binding modes and affinities with various receptors. For instance, studies on novel substituted isoxazolidine derivatives have utilized molecular docking to investigate their interactions with targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the ligand's activity. In one such study, thirty different isoxazolidine derivatives were docked against the EGFR receptor, with the compound exhibiting the most significant binding energy having a g-score of -6.57 kcal/mol. researchgate.net The insights gained from these simulations help in optimizing the lead compounds to enhance their binding affinity and selectivity.

Table 1: Illustrative Docking Scores of Isoxazolidine Analogues against a Target Protein This table is a representative example based on findings for analogous compounds and does not represent data for this compound.

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Isoxazolidine Derivative A | EGFR | -6.57 | MET793, LYS745 |

| Isoxazolidine Derivative B | EGFR | -6.21 | LEU718, VAL726 |

| Isoxazolidine Derivative C | α-amylase | -7.43 | TRP59, TYR62, GLN63 |

Molecular Dynamics Simulations of Binding Events

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. These simulations can confirm the stability of binding poses predicted by docking and offer a deeper understanding of the conformational changes that may occur upon binding.

For isoxazolidine derivatives, MD simulations have been used to assess the stability of the ligand-protein complex. researchgate.netplos.org For example, after identifying a promising candidate through docking, an MD simulation can be run to observe the root-mean-square deviation (RMSD) of the complex. plos.org A stable RMSD over the simulation time suggests a stable binding. Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight which parts of the protein are more flexible and which are stabilized by the ligand's presence. plos.org These simulations are computationally intensive but provide invaluable information about the dynamics of the binding event.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are instrumental in predicting the activity of newly designed compounds before their synthesis.

While specific QSAR studies for this compound are not readily found, the methodology has been applied to structurally related heterocyclic compounds like thiazolidin-4-ones. nih.govnih.gov In these studies, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a series of compounds with known activities. Statistical methods are then used to build a mathematical model that relates these descriptors to the activity. For instance, a 3D-QSAR study on thiazolidin-4-one derivatives identified that electrostatic and steric properties were significant for their potency as S1P1 receptor agonists. nih.gov Such models provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity, thus guiding further drug design efforts. nih.gov

Similarly, QSPR studies have been conducted on isoxazolone derivatives to understand their lipophilicity, a key property influencing drug absorption and distribution. mdpi.com These studies often compare experimentally determined lipophilicity with computationally calculated values to develop predictive models. mdpi.com

Advanced Analytical Methodologies in Research Context for Chiral Isoxazolidinones

Spectroscopic Techniques for Stereochemical Elucidation and Structural Proof

Spectroscopic methods are indispensable for probing the three-dimensional structure of chiral molecules. They provide detailed information on connectivity and spatial arrangement, which are crucial for confirming the identity and stereoconfiguration of newly synthesized isoxazolidinones.

Chiroptical spectroscopy measures the differential interaction of a chiral sample with left and right circularly polarized light, providing information that is exquisitely sensitive to the molecule's three-dimensional structure. saschirality.org These techniques are non-destructive and can distinguish between enantiomers, which are otherwise identical in most physical properties. saschirality.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-visible region, corresponding to electronic transitions. saschirality.org For chiral isoxazolidinones, ECD spectra provide a unique fingerprint for a specific enantiomer. By comparing experimentally measured ECD spectra with those predicted by quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), it is possible to assign the absolute configuration of the stereocenters.

| Technique | Principle | Spectral Region | Primary Application for Chiral Isoxazolidinones |

|---|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized light by electronic transitions. saschirality.org | UV-Visible | Assignment of absolute configuration by comparing experimental and calculated spectra. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized light by vibrational transitions. saschirality.org | Infrared | Determination of absolute configuration and solution-phase conformation. saschirality.orgrsc.org |

While standard one-dimensional NMR provides information about the chemical environment and connectivity of atoms, advanced 2D NMR techniques are required to resolve complex structures and elucidate stereochemistry.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish through-bond connectivity. ipb.pt These experiments help to assemble the carbon-hydrogen framework of the isoxazolidinone ring and its substituents, confirming the compound's constitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is a powerful tool for determining stereochemistry and three-dimensional structure in solution. libretexts.org It detects through-space interactions between protons that are physically close to each other (typically within 5 Å), regardless of whether they are connected through bonds. libretexts.orgyoutube.com For a chiral isoxazolidinone, a NOESY spectrum can reveal the relative orientation of substituents on the ring. For example, a cross-peak between a proton on the methyl group at C4 and a proton on the isoxazolidinone ring would indicate that these groups are on the same face of the ring, helping to establish the cis or trans relationship and, consequently, the relative stereochemistry. youtube.comacdlabs.com The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons, providing quantitative distance constraints that can be used for detailed conformational analysis. youtube.com

| Experiment | Information Provided | Application for (R)-4-Amino-4-methylisoxazolidin-3-one |

|---|---|---|

| COSY | 1H-1H through-bond (typically 2-3 bonds) correlations. libretexts.org | Identifies neighboring protons within the molecule's framework. |

| HSQC | Direct one-bond 1H-13C correlations. ipb.pt | Assigns protons to their directly attached carbon atoms. |

| HMBC | Long-range (2-3 bonds) 1H-13C correlations. ipb.pt | Connects molecular fragments and confirms the overall carbon skeleton. |

| NOESY/ROESY | 1H-1H through-space correlations. libretexts.orgacdlabs.com | Determines relative stereochemistry and molecular conformation in solution. |

Chromatographic Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is a critical quality control step in the synthesis of single-enantiomer compounds. Chromatographic techniques are the industry standard for this purpose due to their high resolution, sensitivity, and accuracy. nih.govheraldopenaccess.us

Chiral HPLC is the most widely used method for separating enantiomers and determining their purity. csfarmacie.cznih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer on the column than the other.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the separation of a wide range of chiral compounds, including oxazolidinone analogues. semmelweis.huresearchgate.netnih.gov These phases, often coated or immobilized on a silica support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide polymer.

Method Development: The successful separation of isoxazolidinone enantiomers depends on the careful selection of the CSP and the mobile phase. semmelweis.hu Studies on related oxazolidinones have shown that amylose-based columns often provide high enantioselectivity when used with polar organic mobile phases like acetonitrile, methanol, or ethanol. semmelweis.huresearchgate.net The resolution can be fine-tuned by adjusting the mobile phase composition, flow rate, and temperature. The development of a validated chiral HPLC method is essential for the accurate quantification of the enantiomeric excess of this compound in bulk samples and reaction mixtures. nih.gov

| Chiral Stationary Phase (CSP) | Mobile Phase | Key Finding | Reference |

|---|---|---|---|

| Lux Amylose-1, Lux Amylose-2, Lux i-Amylose-1 | Acetonitrile (ACN) | Amylose-based columns with ACN provided the highest enantioselectivities for the studied oxazolidinone derivatives. | semmelweis.huresearchgate.net |

| Polysaccharide-type CSPs | Methanol (MeOH), Ethanol (EtOH), 2-Propanol (IPA) | The choice of mobile phase significantly impacts retention and resolution; enantiomer elution order can sometimes be reversed by changing the solvent. | semmelweis.huresearchgate.net |

| Chiralpak AD (Amylose-based) | Hexane:2-Propanol:TFA (80:20:0.1) | Successfully resolved the enantiomers of the antibiotic Linezolid, an oxazolidinone drug. The method was validated for robustness and accuracy. | nih.gov |

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed, efficiency, and environmental friendliness. selvita.comshimadzu.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. shimadzu.com

Advantages of SFC: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster column equilibration compared to liquid mobile phases in HPLC. selvita.comchromatographyonline.com This results in significantly shorter analysis times, often enabling high-throughput screening of chiral compounds. researchgate.netchromatographyonline.com Furthermore, the reduction in the use of organic solvents makes SFC a "greener" analytical technique. selvita.com

Application in Drug Discovery: In the pharmaceutical sector, SFC is frequently the first-choice technique for chiral screening. shimadzu.comresearchgate.net Automated SFC systems equipped with column and modifier switching capabilities can rapidly screen a compound against a library of chiral stationary phases and co-solvents (modifiers like methanol or ethanol) to quickly identify optimal separation conditions. researchgate.net This approach has demonstrated a very high success rate (often >95%) in resolving chiral molecules in a drug discovery setting. researchgate.net For a compound like this compound, SFC would provide a rapid and efficient method for monitoring its enantiomeric purity during synthesis and scale-up.

X-Ray Crystallography for Absolute Configuration Determination

While spectroscopic and chromatographic methods provide crucial information about relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography is the definitive method for the unambiguous determination of a molecule's absolute configuration. nih.govresearchgate.net

The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), where the presence of atoms in the crystal lattice causes small, but measurable, differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). researchgate.neted.ac.uk By analyzing these intensity differences, the absolute arrangement of atoms in space can be determined.

For an enantiopure sample of this compound, the first step is to grow a high-quality single crystal suitable for diffraction, which can sometimes be a significant challenge. researchgate.net Once a suitable crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this data allows for the construction of a three-dimensional electron density map, from which the precise position of every atom in the molecule is determined. The absolute configuration is typically confirmed by calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.netnih.gov This provides unequivocal proof of the (R) or (S) configuration at the chiral center.

| Aspect | Description |

|---|---|

| Principle | Analysis of the diffraction pattern of X-rays passing through a single crystal. The absolute configuration is determined via anomalous dispersion effects. researchgate.neted.ac.uk |

| Requirement | A high-quality, single crystal of the enantiomerically pure compound. researchgate.net |

| Key Output | A 3D model of the molecule showing the precise spatial arrangement of all atoms, providing unambiguous proof of absolute stereochemistry. nih.gov |

| Confirmation Parameter | The Flack parameter, which should be close to 0 for a correct assignment of the absolute structure. researchgate.netnih.gov |

| Limitation | The primary difficulty is often the inability to grow a suitable single crystal. The anomalous scattering effect is weaker for molecules containing only light atoms (C, H, N, O). researchgate.net |

Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Carbon Dioxide |

| Ethanol |

| Linezolid |

| Methanol |

| 2-Propanol |

Mass Spectrometry for Mechanistic Studies and Complex Mixture Analysis

Mass spectrometry (MS) serves as a powerful analytical technique for the structural elucidation and quantification of chiral isoxazolidinones, including this compound. When coupled with separation techniques like liquid chromatography (LC), its utility expands to the analysis of complex mixtures and the investigation of reaction mechanisms. kuleuven.beekb.eg Mass spectrometry provides data based on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of molecular structure through fragmentation patterns. libretexts.org

Mechanistic Insights through Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for studying reaction mechanisms in solution. vtt.fi It allows for the gentle ionization of molecules directly from a reaction mixture, enabling the detection of transient intermediates, byproducts, and the primary products. This provides a near-real-time snapshot of the reaction progress.

For instance, in a hypothetical synthesis or degradation study of this compound, ESI-MS could be employed to identify key species. By monitoring the m/z values of ions in the reaction solution over time, researchers can track the consumption of reactants and the formation of products and intermediates. This approach is invaluable for optimizing reaction conditions and understanding the underlying chemical pathways.

Table 1: Hypothetical ESI-MS Data for Monitoring a Reaction Involving this compound This table illustrates representative data that could be generated to track a chemical transformation.

| Observed m/z ([M+H]⁺) | Proposed Species | Role in Reaction | Molecular Formula |

|---|---|---|---|

| 103.05 | (R)-4-Aminoisoxazolidin-3-one (Cycloserine) | Starting Material / Precursor | C₃H₇N₂O₂⁺ |

| 117.07 | This compound | Product | C₄H₉N₂O₂⁺ |

| 217.11 | Dimeric byproduct | Side Product | C₈H₁₃N₄O₃⁺ |

Analysis of Complex Mixtures using LC-MS

In research and synthesis, this compound is often present in a complex matrix containing unreacted starting materials, reagents, byproducts, and potentially its (S)-enantiomer. Mass spectrometry alone cannot typically distinguish between isomers or analyze multiple components simultaneously without prior separation. polyu.edu.hk The hyphenation of Liquid Chromatography with Mass Spectrometry (LC-MS) overcomes this limitation by combining the separation power of LC with the detection sensitivity and specificity of MS. kuleuven.be

For chiral molecules, a chiral stationary phase is used in the HPLC column to separate the enantiomers before they enter the mass spectrometer. This allows for the individual detection and quantification of both (R)- and (S)-forms. The retention time from the LC provides one level of identification, while the mass spectrum provides confirmation of molecular weight and structure.

Table 2: Illustrative LC-MS Data for the Analysis of a Synthesis Mixture This table provides an example of how LC-MS can be used to resolve components in a complex sample.

| Retention Time (min) | Observed m/z ([M+H]⁺) | Compound Identity | Notes |

|---|---|---|---|

| 2.1 | 103.05 | (R)-4-Aminoisoxazolidin-3-one | Unreacted Precursor |

| 4.5 | 117.07 | (S)-4-Amino-4-methylisoxazolidin-3-one | Enantiomeric Impurity |

| 5.2 | 117.07 | This compound | Target Compound |

| 7.8 | 217.11 | Dimeric byproduct | Process Impurity |

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a crucial tool for confirming the structure of a compound. In this technique, the protonated molecular ion ([M+H]⁺) of this compound (m/z 117.07) is isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions produce a characteristic spectrum that acts as a structural fingerprint. The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest bonds to form stable ions. libretexts.org

The structure of this compound contains an amide bond within the isoxazolidinone ring and an amino group at a quaternary carbon. The expected fragmentation pathways would involve cleavage of the heterocyclic ring and loss of small neutral molecules. Analysis of these fragments allows for unambiguous confirmation of the compound's identity.

Table 3: Predicted MS/MS Fragmentation of this compound Based on the protonated molecular ion [C₄H₉N₂O₂]⁺ at m/z 117.07.

| Fragment Ion m/z | Proposed Neutral Loss | Proposed Fragment Structure / Identity |

|---|---|---|

| 100.06 | NH₃ (Ammonia) | [M+H-NH₃]⁺, Loss of the amino group |

| 88.04 | CO (Carbon Monoxide) | [M+H-CO]⁺, Initial ring opening followed by loss of CO |

| 72.06 | CH₃NO (Formamide derivative) | [C₃H₆NO]⁺, Cleavage of the N-O and C-C bonds of the ring |

| 56.05 | C₂H₅NO (Acetamide) | [C₂H₆N]⁺, Further fragmentation after ring cleavage |

| 43.04 | C₂H₄N₂O₂ | [C₂H₅N]⁺ or [CH₃CO]⁺, Acylium ion from ring fragmentation |

Biological Relevance of Isoxazolidinone Scaffolds: Mechanistic Insights

Molecular Interactions with Biomolecular Targets

The biological effects of isoxazolidinone-containing molecules are predicated on their interactions with specific biomolecular targets. These interactions can lead to the modulation of biological pathways through mechanisms such as enzymatic inhibition and receptor binding.

Isoxazolidinone analogues have been implicated as inhibitors of various enzymes. For instance, the herbicide clomazone, which belongs to the isoxazolidinone class, is known to disrupt carotenoid biosynthesis in plants. At a molecular level, some isoxazolidinones have been found to interfere with mitochondrial bioenergetics. Studies on clomazone have shown that it can inhibit respiratory chain complexes, specifically Complex I and Complex II, as well as ATP synthase. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cellular dysfunction.

While the precise molecular interactions of "(R)-4-Amino-4-methylisoxazolidin-3-one" with specific enzymes are not detailed in the available literature, the established activity of related compounds suggests that it could potentially interact with the active sites of enzymes through hydrogen bonding, hydrophobic interactions, or by acting as a structural mimic of a natural substrate or cofactor.

The three-dimensional structure of the isoxazolidinone ring is crucial for its interaction with biological receptors. The stereochemistry and the nature of substituents on the ring dictate the binding affinity and selectivity for a particular receptor. For example, in the context of antibacterial oxazolidinones, which share a similar five-membered ring structure, specific substitutions at the C-5 position have been shown to be critical for binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.

Molecular modeling and structural biology studies on related heterocyclic compounds have demonstrated the importance of specific functional groups in forming key interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues within the binding pocket of a receptor. The amino and methyl groups of "this compound" would be expected to play a significant role in its binding orientation and affinity for any potential biological targets.

Proposed Mechanisms of Action at the Cellular Level (Molecular Interactions)

The molecular interactions of isoxazolidinone scaffolds at the cellular level can be multifaceted, leading to a range of biological outcomes.

One proposed mechanism of action for certain isoxazolidinone-containing compounds is the disruption of cellular membranes. This can lead to increased membrane permeability and depolarization, ultimately resulting in cell death. This mechanism is particularly relevant for the antimicrobial activity observed in some isoxazolidinone derivatives.

Another key cellular mechanism, as observed with the herbicide clomazone, is the impairment of mitochondrial function. By targeting key components of the electron transport chain, these compounds can induce mitochondrial dysfunction, leading to a depletion of cellular ATP and the generation of reactive oxygen species, which can cause oxidative damage to cellular components.

The biological activity of isoxazolidinone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key chemical features responsible for a compound's biological effects.

For isoxazolidinone scaffolds, modifications to the substituents on the ring can dramatically alter their activity. For example, the nature and position of substituents can influence the compound's lipophilicity, which affects its ability to cross cell membranes. Furthermore, the electronic properties of the substituents can impact the reactivity of the isoxazolidinone ring and its ability to interact with biological targets. While specific SAR data for "this compound" is not available, general principles suggest that the (R)-stereochemistry at the C4 position, along with the amino and methyl groups, are likely critical determinants of its biological activity profile.

Table 1: General Structure-Activity Relationship Observations for Isoxazolidinone Analogues

| Structural Modification | Potential Impact on Biological Activity |

| Substitution at C4 | Influences stereospecific interactions with targets. |

| Substitution at C5 | Can modulate potency and spectrum of activity. |

| N-alkylation/arylation | Affects lipophilicity and pharmacokinetic properties. |

| Presence of specific functional groups | Can introduce new binding interactions (e.g., hydrogen bonding). |

Biosynthesis and Biodegradation of Isoxazolidinone Analogues in Research Systems

The biosynthesis of naturally occurring isoxazolidinone-containing compounds is not well-documented. Most isoxazolidinone derivatives of research interest are synthetic.